Fenproporex, (-)-

Beschreibung

BenchChem offers high-quality Fenproporex, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenproporex, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.

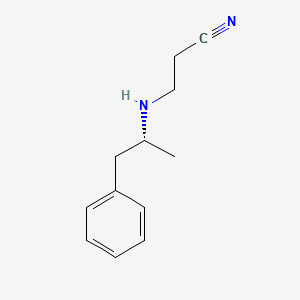

Structure

3D Structure

Eigenschaften

CAS-Nummer |

37577-20-1 |

|---|---|

Molekularformel |

C12H16N2 |

Molekulargewicht |

188.27 g/mol |

IUPAC-Name |

3-[[(2R)-1-phenylpropan-2-yl]amino]propanenitrile |

InChI |

InChI=1S/C12H16N2/c1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,9-10H2,1H3/t11-/m1/s1 |

InChI-Schlüssel |

IQUFSXIQAFPIMR-LLVKDONJSA-N |

Isomerische SMILES |

C[C@H](CC1=CC=CC=C1)NCCC#N |

Kanonische SMILES |

CC(CC1=CC=CC=C1)NCCC#N |

Herkunft des Produkts |

United States |

Contextualization Within Amphetamine Type Stimulants Research

(-)-Fenproporex, chemically known as (S)-3-(1-phenylpropan-2-ylamino)propanenitrile, is classified within the phenethylamine (B48288) and amphetamine chemical classes. nih.gov Its core structure is a derivative of amphetamine, placing it firmly within the family of amphetamine-type stimulants (ATS). drugbank.com A key characteristic of fenproporex is its in vivo metabolism, where it is substantially converted into amphetamine. redalyc.org This metabolic pathway is central to its mechanism of action and pharmacological profile.

The primary mechanism of action of fenproporex is linked to its metabolic conversion to amphetamine. drugbank.com Amphetamine and its derivatives are known to act as central nervous system stimulants by increasing the levels of certain neurotransmitters in the brain, such as dopamine (B1211576) and norepinephrine (B1679862). drugbank.com Specifically, they are understood to block the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. drugbank.com

Preclinical studies in rats have shown that fenproporex administration leads to an increase in brain energy metabolism. nih.gov Both acute and chronic administration have been observed to increase the activity of key enzymes involved in cellular respiration, including citrate (B86180) synthase, malate (B86768) dehydrogenase, succinate (B1194679) dehydrogenase, and complexes I, II, III, and IV of the mitochondrial respiratory chain. drugbank.comnih.gov

Table 1: Chemical and Pharmacological Profile of (-)-Fenproporex

| Attribute | Description | References |

|---|---|---|

| Chemical Name | (S)-3-(1-phenylpropan-2-ylamino)propanenitrile | nih.gov |

| Chemical Class | Phenethylamine, Amphetamine | nih.gov |

| Primary Metabolite | Amphetamine | redalyc.org |

| Mechanism of Action | Primarily through its conversion to amphetamine, which increases dopamine and norepinephrine levels by blocking their reuptake. | drugbank.com |

| Observed Preclinical Effects | Increased brain energy metabolism. | drugbank.comnih.gov |

Historical Perspectives on Chemical Development and Early Research Motivations

(-)-Fenproporex was first developed in the 1960s. wikipedia.org The primary motivation behind its synthesis was the pursuit of an effective appetite suppressant for the treatment of obesity. redalyc.org During its initial development, it was claimed that fenproporex lacked the typical stimulant properties associated with amphetamines. drugbank.com This assertion was based on the belief that the N-2-cyanoethyl substituent on the amphetamine structure would be resistant to cleavage in the body. drugbank.com

However, subsequent research in the 1970s challenged these initial claims. Studies conducted on both rats and human volunteers demonstrated that fenproporex is readily metabolized into amphetamine. redalyc.org This discovery was significant as it confirmed that the compound did indeed possess stimulant properties, contrary to the original assertions. Research has shown that a substantial portion, ranging from 33.0% to 66.0%, of fenproporex is converted into amphetamine in the body. redalyc.org This metabolic conversion is a critical factor in understanding its pharmacological effects.

Contemporary Academic Relevance and Unanswered Research Questions

Enantioselective Synthesis of (-)-Fenproporex and Related Chiral Precursors

The synthesis of the specific (-)-enantiomer of Fenproporex can be approached through methods that introduce chirality at a key step, or by resolving a racemic mixture.

One prominent method for the enantioselective synthesis of chiral amphetamine derivatives, which can be adapted for (-)-Fenproporex, involves the stereospecific, regioselective cuprate (B13416276) addition reaction with aziridine (B145994) phosphoramidate (B1195095) compounds. scispace.comgoogle.comgoogle.comwipo.int This process utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction. The general pathway involves the synthesis of a chiral aziridine phosphoramidate, which then undergoes a ring-opening reaction with an organocuprate reagent. This method allows for the formation of a chiral aryl or aryl-alkyl phosphoramidate precursor, which can then be converted to the desired chiral amphetamine derivative. google.comgoogle.com

Another approach is the resolution of a racemic mixture of fenproporex. Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the chiral separation of a wide range of compounds, including amphetamine derivatives. researchgate.netphenomenex.comamericanpharmaceuticalreview.com The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation.

Investigation of Synthetic Routes and Reaction Mechanisms

The synthesis of the racemic fenproporex backbone can be achieved through various established synthetic routes for amphetamine-type compounds. The Leuckart reaction is a well-known method for the reductive amination of ketones to produce amines, and it has been applied to the synthesis of amphetamines. mdpi.com This reaction typically involves the treatment of a ketone, in this case, phenylacetone, with formamide (B127407) or a mixture of formamide and formic acid, followed by hydrolysis to yield the primary amine.

For the synthesis of fenproporex, a subsequent N-alkylation step is required to introduce the 2-cyanoethyl group onto the nitrogen atom of the amphetamine core. This can be achieved by reacting amphetamine with acrylonitrile (B1666552).

A more modern and controlled approach to the synthesis of amphetamine derivatives involves the use of aziridine-based processes with organometallic compounds. google.comgoogle.com These methods offer greater control over the reaction conditions and can be adapted for stereoselective synthesis.

The general synthetic scheme can be summarized as follows:

Formation of the Amphetamine Core: Phenylacetone is reacted with a suitable nitrogen source, such as in the Leuckart reaction, to form amphetamine.

N-alkylation: The resulting amphetamine is then reacted with acrylonitrile to introduce the cyanoethyl group, yielding fenproporex.

The reaction mechanism for the Leuckart reaction involves the formation of an N-formyl derivative as an intermediate, which is then hydrolyzed to the free amine. The N-alkylation with acrylonitrile proceeds via a Michael addition mechanism.

Design and Characterization of Novel Fenproporex Analogues and Derivatives

The chemical structure of fenproporex offers several sites for modification to create novel analogues with potentially altered properties. The primary amine can be derivatized, the phenyl ring can be substituted, and the cyano group can be modified.

N-Alkylation and Acylation: The secondary amine of fenproporex is a key site for derivatization. N-alkylation can introduce various alkyl or aryl groups, potentially influencing the compound's lipophilicity and interaction with biological targets. nih.gov For instance, the synthesis of N-methylated piperidine (B6355638) analogues has been achieved using formaldehyde (B43269) and sodium cyanoborohydride. acs.org Similarly, acylation of the amine with various acid chlorides, using methods like the Schotten-Baumann reaction, can produce a range of amide derivatives. mdpi.com

Heterocyclic Analogues: The phenyl ring of fenproporex can be replaced with various heterocyclic rings to explore the impact of these structural changes on activity. nih.gov

Characterization of Novel Derivatives: The structural elucidation of newly synthesized fenproporex analogues is crucial and is typically achieved using a combination of spectroscopic techniques. scielo.brmdpi.commdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is essential for confirming the connectivity of the atoms in the molecule. scielo.brmdpi.commdpi.comnih.gov

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the nitrile (C≡N) and amine (N-H) groups in fenproporex and its derivatives. scielo.brmdpi.com

Full Scan Mass Spectra: Can be used to identify characteristic fragmentation patterns, which can be useful for the identification of specific derivatives, such as the trifluoroacetyl-derivatives of amphetamine and fenproporex. researchgate.net

In Vivo Metabolic Pathways and Biotransformation Products in Animal Models

Studies in animal models have been instrumental in elucidating the complex metabolic journey of fenproporex within a living system. These investigations have revealed that the compound undergoes extensive biotransformation, leading to a variety of metabolites.

Enzymatic N-Dealkylation to Amphetamine and Other Metabolites

A primary metabolic pathway for fenproporex is N-dealkylation, a process that enzymatically cleaves the N-cyanoethyl group from the parent molecule, resulting in the formation of amphetamine. drugbank.comcdnsciencepub.com This conversion is significant, with a substantial portion of fenproporex being metabolized into amphetamine. drugbank.comredalyc.org In rats, the administration of fenproporex leads to detectable levels of amphetamine in the brain. redalyc.orgdrugbank.com

The metabolism of fenproporex involves two main interacting pathways. The major pathway includes aromatic hydroxylation and methylation of the ring structure, along with the N-dealkylation that produces amphetamine. drugbank.com A minor pathway involves the subsequent beta-hydroxylation of amphetamine to form norephedrine. drugbank.com

Identification of Additional Metabolic Products in Biological Samples

Beyond amphetamine, further research has identified other metabolic products in biological samples from animals. In rat brain tissue, following the administration of fenproporex, 4-hydroxyamphetamine has also been detected as a metabolite. drugbank.comcdnsciencepub.com The concentration of this metabolite was found to be significantly higher after fenproporex administration compared to the administration of an equimolar dose of amphetamine itself. drugbank.comcdnsciencepub.com The detection of unchanged fenproporex alongside its metabolites in urine samples indicates that not all of the administered dose is metabolized. drugbank.com

In Vitro Metabolism Studies Utilizing Hepatic Microsomal Preparations (e.g., Human Liver Microsomes)

To gain a more detailed understanding of the enzymatic processes involved in fenproporex metabolism, researchers have utilized in vitro systems, such as human liver microsomes (HLMs). These studies allow for the investigation of specific enzyme involvement and stereoselective metabolism.

Cytochrome P450 Enzyme Involvement in Fenproporex Metabolism

The metabolism of fenproporex is primarily carried out by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies with recombinant CYPs and HLMs have identified several specific isoforms involved in the N-dealkylation of fenproporex. These include CYP1A2, CYP2B6, CYP2D6, and CYP3A4. nih.govtiaft.orguni-saarland.de The involvement of multiple CYP isoforms suggests a complex metabolic process. tiaft.org While the role of the polymorphic CYP2D6 has been a subject of debate, studies indicate that it is not the sole or crucial enzyme for N-dealkylation but may play a more significant role in the hydroxylation of the compound. nih.govnih.gov

Tissue Distribution and Clearance Mechanisms in Animal Systems

The distribution of fenproporex and its metabolites throughout the body and their subsequent elimination are critical aspects of its pharmacokinetic profile.

Following administration in rats, fenproporex and its primary metabolite, amphetamine, are distributed to the brain. redalyc.orgdrugbank.com The concentration-time profiles of both fenproporex and amphetamine in the rat brain have been characterized, providing insights into their central nervous system exposure. drugbank.com

The primary route of elimination for fenproporex and its metabolites is through the kidneys via urine. drugbank.comnih.gov A significant portion is excreted as amphetamine, while a smaller percentage (5-9%) is eliminated as the unchanged parent drug. drugbank.com The detection of amphetamine in urine can persist for several days after the administration of fenproporex. drugbank.com The clearance of fenproporex is considered to be renal, with complete elimination occurring within 48 hours. nih.govresearchgate.netscite.ai

Molecular and Cellular Pharmacological Mechanisms of Fenproporex in Preclinical Models

Neurotransmitter System Modulation

Fenproporex significantly alters the delicate balance of several key neurotransmitter systems in the brain, including the dopaminergic, noradrenergic, and cholinergic systems. These interactions are central to its psychostimulant effects.

Dopaminergic Neurotransmission Regulation

Fenproporex is known to be an indirect-acting dopaminergic agent. scielo.br It is rapidly metabolized to amphetamine in the body, which then acts to increase extracellular dopamine (B1211576) levels in the brain. scielo.brnih.govnih.gov This is achieved through a multi-faceted mechanism that includes the inhibition of dopamine reuptake, a process that normally clears dopamine from the synaptic cleft, thereby prolonging its action. scielo.br Furthermore, fenproporex and its metabolite can promote the release of dopamine from presynaptic terminals. scielo.brnih.gov While not explicitly detailed in the provided search results, the amphetamine-like actions of fenproporex suggest a potential for interaction with monoamine oxidase (MAO), an enzyme responsible for the breakdown of dopamine. Inhibition of MAO would further contribute to increased dopamine availability.

Cholinergic System Interactions

Preclinical studies have revealed that fenproporex also interacts with the cholinergic system, specifically by altering the activity of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.govscielo.brresearchgate.net

Acute administration of fenproporex has been shown to increase AChE activity in a dose-dependent manner in certain brain regions of young rats, such as the hippocampus and posterior cortex. scielo.brresearchgate.netnih.gov This suggests that acute exposure may lead to a decrease in cholinergic transmission efficiency due to the rapid degradation of acetylcholine. scielo.br

Conversely, chronic administration of fenproporex has been observed to decrease AChE activity in the prefrontal cortex and striatum of adult rats. nih.govresearchgate.net This reduction in enzyme activity could lead to an accumulation of acetylcholine in the synapse, potentially enhancing cholinergic signaling in these brain areas over time. The differential effects of acute and chronic administration highlight the complex and adaptive nature of the cholinergic system's response to fenproporex.

Impact on Brain Energy Metabolism and Mitochondrial Bioenergetics

Fenproporex administration has been demonstrated to have a significant impact on the intricate machinery of brain energy metabolism and mitochondrial function. These effects are observed in key metabolic pathways, including the Krebs cycle and the mitochondrial respiratory chain.

Effects on Krebs Cycle Enzyme Activities

The Krebs cycle, also known as the citric acid cycle, is a central metabolic pathway that generates energy through the oxidation of acetyl-CoA. mdpi.com Studies in young rats have shown that both acute and chronic administration of fenproporex can increase the activities of several key Krebs cycle enzymes. nih.govsbbq.org.br

Specifically, the activities of citrate (B86180) synthase, malate (B86768) dehydrogenase, and succinate (B1194679) dehydrogenase were found to be elevated following fenproporex treatment. nih.govsbbq.org.br This suggests an upregulation of the Krebs cycle, potentially to meet the increased energy demands imposed by the drug's psychostimulant effects. sbbq.org.br However, in a different experimental context, particularly in animal models of mania induced by fenproporex, a decrease in the activity of Krebs cycle enzymes has been reported. nih.govresearchgate.net This discrepancy may be attributable to differences in the experimental models and the specific brain regions analyzed.

Table 1: Effect of Fenproporex on Krebs Cycle Enzyme Activities in Young Rats

| Enzyme | Effect of Acute Administration | Effect of Chronic Administration |

|---|---|---|

| Citrate Synthase | Increased | Increased |

| Malate Dehydrogenase | Increased | Increased |

| Succinate Dehydrogenase | Increased | Increased |

Modulation of Mitochondrial Respiratory Chain Complexes

The mitochondrial respiratory chain is the final common pathway for the oxidation of fuel molecules and the primary site of ATP synthesis in the cell. cajal-training.org Fenproporex has been shown to modulate the activity of the complexes that constitute this chain.

In young rats, both acute and chronic administration of fenproporex led to an increase in the activities of Complexes I, II, II-III, and IV of the mitochondrial respiratory chain. nih.govsbbq.org.br This activation of the respiratory chain is consistent with the observed increase in Krebs cycle enzyme activities and points towards a general enhancement of brain energy metabolism. nih.govsbbq.org.br

In contrast, studies using a fenproporex-induced animal model of mania have reported a decrease in the activity of mitochondrial respiratory chain complexes. nih.govresearchgate.net Specifically, Complex II and IV activities were found to be diminished. researchgate.net These findings suggest that under certain conditions, fenproporex may contribute to mitochondrial dysfunction. nih.govresearchgate.net

Table 2: Effect of Fenproporex on Mitochondrial Respiratory Chain Complex Activities

| Complex | Effect in Young Rats (Acute & Chronic) | Effect in Animal Model of Mania |

|---|---|---|

| Complex I | Increased | - |

| Complex II | Increased | Decreased |

| Complex II-III | Increased | - |

| Complex IV | Increased | Decreased |

Creatine (B1669601) Kinase Activity Alterations

The impact of Fenproporex on creatine kinase (CK) activity, an enzyme crucial for cellular energy buffering, has yielded varied results depending on the preclinical model and administration regimen. In animal models designed to simulate mania, administration of Fenproporex has been shown to decrease the activity of creatine kinase in most evaluated brain structures. nih.govresearchgate.net Specifically, in a reversal protocol model of mania, hippocampal creatine kinase activity was found to be decreased. nih.gov This inhibition of CK activity is considered a component of the mitochondrial dysfunction induced by the psychostimulant. nih.govresearchgate.net

Conversely, separate studies on young rats demonstrated a different outcome. Both acute and chronic administration of Fenproporex were found to increase the activity of creatine kinase in the brains of these animals. sbbq.org.br This suggests that the drug may enhance energy metabolism under certain conditions, contrasting with findings from the mania models. sbbq.org.br The co-administration of mood stabilizers or other compounds, such as omega-3 fatty acids, has been shown to prevent or reverse the changes in CK activity induced by Fenproporex in mania models, further highlighting the complex interplay of this compound with cellular energy systems. nih.govnih.gov

Table 1: Effect of Fenproporex on Creatine Kinase (CK) Activity in Rat Brain This table is interactive. You can sort and filter the data.

| Study Model | Administration Protocol | Observed Effect on CK Activity | Brain Region(s) | Source(s) |

|---|---|---|---|---|

| Animal Model of Mania | Chronic | Decrease | Most brain structures evaluated | nih.govresearchgate.net |

| Animal Model of Mania | Reversal Protocol | Decrease | Hippocampus | nih.gov |

Na+, K+-ATPase Activity in Specific Brain Regions

Na+, K+-ATPase is a vital membrane-bound enzyme responsible for maintaining the electrochemical gradients necessary for neuronal excitability. nih.govmdpi.com Preclinical research into the effects of acute Fenproporex administration on this enzyme in young rats has revealed highly region-specific alterations within the brain. nih.gov

Table 2: Region-Specific Effects of Acute Fenproporex Administration on Na+, K+-ATPase Activity in Young Rat Brain This table is interactive. You can sort and filter the data.

| Brain Region | Effect on Na+, K+-ATPase Activity | Source(s) |

|---|---|---|

| Striatum | Decreased | nih.gov |

| Hypothalamus | Increased | nih.gov |

| Hippocampus | No significant effect | nih.gov |

Investigation of Cellular Stress Responses and Macromolecular Integrity

DNA Damage Induction in Peripheral and Neural Tissues

Fenproporex, which is converted in the body to amphetamine, has been investigated for its potential to cause DNA damage. nih.govscielo.br Studies using the alkaline comet assay on peripheral blood from rats have shown that the duration of exposure to Fenproporex is a critical factor in its genotoxic effects. nih.gov

Acute administration of Fenproporex to both young and adult rats resulted in significantly higher levels of DNA damage, as indicated by an increased damage index and frequency. nih.gov However, when the drug was administered chronically over 14 days, it did not alter the levels of DNA damage in either young or adult rats. nih.gov This suggests that while acute exposure to Fenproporex can cause transient DNA damage, chronic exposure may trigger the activation of efficient DNA repair mechanisms that counteract this effect. nih.gov These findings are consistent with reports showing that other amphetamine-derived drugs can also cause DNA damage. nih.govscielo.br

Table 3: Effect of Fenproporex Administration on DNA Damage in Rat Peripheral Blood This table is interactive. You can sort and filter the data.

| Administration Protocol | Age Group | Observed DNA Damage | Source(s) |

|---|---|---|---|

| Acute | Young & Adult | Increased | nih.gov |

Oxidative Stress Parameters and Antioxidant Defense Systems

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them, is a mechanism implicated in the neurotoxicity of amphetamine-like compounds. researchgate.netnih.govmdpi.com Preclinical studies indicate that Fenproporex administration induces oxidative stress in various brain regions. researchgate.net

In animal models, Fenproporex treatment led to a marked increase in lipid peroxidation, measured via thiobarbituric acid reactive substances (TBARS), in the prefrontal cortex, hippocampus, and striatum. researchgate.netresearchgate.net The increase in lipid peroxidation in the prefrontal cortex was reported to be as high as 143%, 58% in the hippocampus, and 181% in the striatum in one prevention protocol model. researchgate.net Furthermore, Fenproporex administration increased protein carbonyls, another marker of oxidative damage, in the prefrontal cortex and cerebral cortex. researchgate.net

In addition to increasing markers of molecular damage, Fenproporex also appears to compromise the body's antioxidant defenses. Studies have shown that its administration decreased the activity of Superoxide Dismutase (SOD), a key antioxidant enzyme, in the prefrontal cortex (by 85%), hippocampus (by 52%), and striatum (by 76%). researchgate.net The disruption of this delicate balance between oxidants and antioxidants can lead to cellular damage. nih.govnih.gov

Table 4: Impact of Fenproporex on Oxidative Stress Markers and Antioxidant Enzymes in Rat Brain This table is interactive. You can sort and filter the data.

| Parameter | Brain Region | Observed Effect | Source(s) |

|---|---|---|---|

| Lipid Peroxidation (TBARS) | Prefrontal Cortex, Hippocampus, Striatum, Cerebral Cortex | Increased | researchgate.netresearchgate.net |

| Protein Carbonyls | Prefrontal Cortex, Cerebral Cortex | Increased | researchgate.net |

Neurobiological and Behavioral Research on Fenproporex in Animal Models

Locomotor Activity and Psychomotor Effects in Rodent Models

Fenproporex administration has been shown to significantly increase locomotor activity in rodent models. researchgate.netnih.gov Both acute and chronic exposure to the compound lead to hyperlocomotion, a key indicator of its stimulant properties. researchgate.netnih.gov Studies in male Wistar rats have demonstrated that both single and repeated injections of fenproporex induce a notable increase in movement. scielo.brnih.gov This effect is a central component of its behavioral profile and is utilized in various experimental paradigms. scielo.br

In both young and adult rats, acute and chronic administration of fenproporex has been linked to activation of brain energy metabolism alongside increased locomotor activity. scielo.br Research confirms a stimulant effect of fenproporex, with a dose of 3 mg/kg being sufficient to induce locomotor activity without producing stereotyped behaviors. scielo.brnih.govscielo.br The increase in locomotor activity is observed following both acute challenges and chronic treatment protocols. researchgate.netscielo.br For instance, in adult rats, a fenproporex challenge significantly increased locomotor activity compared to saline-treated controls. scielo.brnih.govresearchgate.net

Table 1: Effects of Fenproporex on Locomotor Activity in Rodents

| Administration | Animal Model | Observed Effect | Citation |

|---|---|---|---|

| Acute & Chronic | Rats | Increased locomotor activity | researchgate.netnih.gov |

| Acute & Chronic | Young & Adult Rats | Increased locomotor activity and activated brain energy metabolism | scielo.br |

| Acute Challenge | Adult Rats | Increased locomotor activity | scielo.brnih.govresearchgate.net |

| Chronic | Rats | Hyperactivity | researchgate.net |

Research has investigated the interaction between fenproporex and other psychoactive substances, particularly regarding behavioral cross-sensitization. Cross-sensitization occurs when exposure to one drug enhances the behavioral response to another drug. scielo.br Studies have shown that repeated administration of testosterone (B1683101) can induce behavioral sensitization to a subsequent challenge with fenproporex in adolescent rats, but not in adults. nih.govscielo.brnih.gov

This finding suggests that exposure to anabolic-androgenic steroids like testosterone during adolescence may increase vulnerability to the stimulant effects of amphetamine derivatives such as fenproporex. scielo.brnih.gov In adolescent rats pre-treated with testosterone, a fenproporex challenge resulted in significantly higher locomotor activity compared to control groups, indicating cross-sensitization. scielo.brbvsalud.org However, in adult rats, repeated testosterone treatment did not alter the locomotor response to fenproporex. scielo.brnih.gov These results highlight a developmental role for testosterone in modulating sensitivity to dopaminergic stimulants. researchgate.net The interaction between testosterone and psychoactive drugs like cocaine has been previously established, and this research extends similar inquiries to fenproporex. scielo.brbvsalud.orgbjournal.org

Development and Characterization of Animal Models for Neuropsychiatric Conditions

Due to its stimulant properties and its in vivo conversion to amphetamine, fenproporex has been effectively used to develop animal models of mania. researchgate.netnih.gov Amphetamines are known to induce behaviors in animals that mimic the manic episodes of bipolar disorder. nih.gov The administration of fenproporex to rats leads to hyperactivity, which is a core symptom used to validate these models. researchgate.netresearchgate.net

The chronic administration of fenproporex is proposed as a potential animal model of mania based on its ability to produce consistent behavioral changes, such as increased locomotor activity. researchgate.netnih.gov This model is supported by face, construct, and predictive validities, as it not only replicates manic-like behaviors but also responds to treatments known to be effective in human bipolar disorder. nih.gov The model demonstrates that fenproporex-induced hyperactivity is a reliable and reproducible effect. researchgate.net

A key aspect of validating the fenproporex-induced mania model is demonstrating that mood-stabilizing medications can prevent or reverse the observed behavioral changes. nih.gov Studies have shown that treatment with established mood stabilizers, such as lithium and valproate (VPA), effectively counteracts the effects of fenproporex. researchgate.netnih.gov

In rats, treatment with lithium and valproate was found to both prevent the onset of and reverse existing fenproporex-induced hyperactivity. researchgate.netnih.gov Further research has explored the effects of combining mood stabilizers with other compounds, such as omega-3 fatty acids. The co-administration of omega-3 fatty acids with lithium was able to prevent and reverse the increase in locomotor and exploratory activity induced by fenproporex. researchgate.netnih.govbvsalud.org The combination of omega-3 fatty acids with valproate was shown to prevent fenproporex-induced hyperactivity. researchgate.netnih.govbvsalud.org These findings support the predictive validity of the fenproporex model for mania and suggest that these treatments modulate the underlying neurobiological pathways affected by the stimulant. nih.gov

Table 2: Effects of Mood Stabilizers on Fenproporex-Induced Hyperactivity in Rats

| Treatment | Protocol | Effect on Hyperactivity | Citation |

|---|---|---|---|

| Lithium (Li) | Prevention & Reversal | Prevented and reversed hyperactivity | researchgate.netnih.gov |

| Valproate (VPA) | Prevention & Reversal | Prevented and reversed hyperactivity | researchgate.netnih.gov |

| Omega-3 Fatty Acids + Li | Prevention & Reversal | Prevented and reversed hyperactivity | researchgate.netnih.govbvsalud.org |

| Omega-3 Fatty Acids + VPA | Prevention | Prevented hyperactivity | researchgate.netnih.govbvsalud.org |

Cognitive and Memory Function Investigations in Animal Studies (e.g., Avoidance Memory)

The effects of fenproporex on cognitive functions, including memory, have been a subject of investigation in animal models. Studies using inhibitory avoidance (IA) tasks, a common method to assess aversive memory, have yielded specific results. researchgate.netnih.gov In these tasks, an animal's memory is tested by its latency to perform an action for which it was previously punished, typically with a foot shock. nih.gov

Research involving the chronic administration of fenproporex to adult male Wistar rats found that the compound did not cause impairment in short-term or long-term memory in inhibitory avoidance and continuous multiple trials step-down inhibitory avoidance (CMIA) tasks. researchgate.net However, other studies evaluating different aspects of memory have reported deficits. Chronic administration of fenproporex was found to impair habituation to a novel environment and performance in an object recognition task, suggesting alterations in memory. researchgate.netnih.gov These same studies also noted that fenproporex induced anxiogenic-like effects in rats. researchgate.netnih.gov The differing outcomes may relate to the specific memory processes being assessed by the various behavioral tasks.

Advanced Analytical Methodologies for Fenproporex and Metabolite Detection in Research Matrices

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a complex mixture. For fenproporex analysis, several chromatographic techniques are routinely employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems (e.g., Diode Array Detection, Ultraviolet)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fenproporex. Coupled with Diode Array Detection (DAD) or Ultraviolet (UV) detectors, it provides a robust method for quantifying the compound in various samples, including urine and pharmaceutical preparations. scielo.brtandfonline.comscielo.br

One validated HPLC-DAD method for the simultaneous quantification of amphetamine-type stimulants, including fenproporex, in urine involves a liquid-liquid extraction (LLE) step prior to analysis. scielo.br This method demonstrated good precision, with a relative standard deviation (RSD) of less than 15%, and recovery values greater than 50% for the analytes. scielo.br The detection was typically set at 210 nm for fenproporex. scielo.br In another study, a simple and rapid HPLC-UV method was developed for determining fenproporex and other substances in capsules, with detection at 230 nm. tandfonline.comresearchgate.net This method proved to be accurate and precise for complex matrices. researchgate.net

The following table summarizes the key parameters of a representative HPLC-DAD method for fenproporex detection in urine. scielo.brscielo.br

| Parameter | Value |

| Linearity Range | 150–1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 150 ng/mL |

| Recovery | > 50% |

| Precision (RSD) | < 15% |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification and quantification of fenproporex and its primary metabolite, amphetamine. rsc.orgnih.gov This method is frequently used in forensic toxicology and anti-doping analysis due to its high specificity and sensitivity. chromatographytoday.comnih.gov

For the analysis of fenproporex in research matrices like bone marrow, a method involving liquid-liquid extraction (LLE) followed by derivatization with reagents such as N-methyl-bis-trifluoroacetamide (MBTFA) is employed before GC-MS analysis. rsc.orgrsc.org Derivatization is often necessary for polar compounds like amphetamines to improve their volatility and chromatographic behavior. oup.com Studies have shown that GC-MS can detect fenproporex and amphetamine with good linearity and recovery. rsc.org For instance, a validated method in porcine bone marrow showed linearity with a correlation coefficient (r²) greater than 0.99 and recovery rates over 80%. rsc.orgrsc.org

The table below outlines the validation parameters for a GC-MS method used to analyze fenproporex. rsc.orgresearchgate.net

| Parameter | Value |

| Linearity Range | 1–1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 5 ng/mg |

| Recovery | > 80% |

| Precision (Intraday RSD) | 6.6% - 7.9% |

| Precision (Interday RSD) | 3.9% - 5.5% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and specific method for the simultaneous determination of fenproporex and other amphetamine-type stimulants in biological fluids like oral fluid and plasma. researchgate.netresearchgate.net This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry, making it ideal for analyzing trace amounts of substances in complex matrices. frontiersin.orgnih.gov

A validated LC-MS/MS method for oral fluid analysis involved a straightforward liquid-liquid extraction with acetonitrile. researchgate.net The method demonstrated excellent linearity and low limits of detection and quantification. researchgate.net LC-MS/MS is particularly advantageous because it can often analyze samples with minimal preparation, such as a "dilute-and-shoot" approach, which is both quick and cost-effective for busy laboratories. frontiersin.org The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances the selectivity and sensitivity of detection for targeted analytes. frontiersin.org

Key validation parameters for an LC-MS/MS method for fenproporex in oral fluid are presented below. researchgate.net

| Parameter | Value |

| Linearity Range | 2.5–90 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Precision and Accuracy | Within regulatory limits |

Advanced Sample Preparation and Extraction Techniques

The quality of analytical results heavily relies on the effectiveness of the sample preparation and extraction techniques used to isolate the target analytes from the matrix. mdpi.com Miniaturized and efficient techniques have been developed to reduce solvent consumption and sample volume while improving extraction efficiency. nih.gov

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, innovative technique that integrates sampling, extraction, and pre-concentration of analytes into a single step. mdpi.commdpi.com It utilizes a coated fiber that is exposed to the sample, either by direct immersion or in the headspace above the sample. mdpi.com The analytes partition onto the fiber, which is then thermally desorbed into the injection port of a gas chromatograph. mdpi.com

For the analysis of fenproporex and other amphetamine-type stimulants in plasma, a direct immersion SPME (DI-SPME) method has been developed. oup.com This procedure involves deproteinization of the plasma followed by in-situ derivatization to enhance the extraction of the polar analytes onto the SPME fiber. oup.com The method has been validated for the simultaneous analysis of amphetamine, diethylpropion, and fenproporex. oup.com

The following table summarizes the performance of an SPME-GC-MS method for fenproporex analysis in plasma. oup.com

| Parameter | Value |

| Linearity Range | 5.0–100 ng/mL |

| Limit of Detection (LOD) | 2.0 ng/mL |

| Accuracy | 85.58–108.33% |

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique based on a ternary solvent system. researchgate.netnih.gov In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. nih.govscispace.com This dispersion dramatically increases the surface area between the extraction solvent and the sample, leading to fast and efficient extraction of the analytes. researchgate.net

A DLLME method coupled with GC-MS has been developed for the determination of free amphetamine-type stimulants, including fenproporex, in urine samples. researchgate.net This technique allows for the extraction and pre-concentration of the analytes at low concentrations. researchgate.net The method has shown excellent linearity and low detection limits for fenproporex. researchgate.netresearchgate.net

Key performance indicators for a DLLME-GC-MS method for fenproporex are highlighted in the table below. researchgate.net

| Parameter | Value |

| Linearity Range | 1–1000 ng/mL |

| Correlation Coefficient (R²) | 0.9994 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Recovery | 96.6% (average) |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a foundational and widely utilized sample preparation technique for the isolation of fenproporex and its primary metabolite, amphetamine, from various biological matrices. This method operates on the principle of partitioning analytes between two immiscible liquid phases. Typically, the biological sample is made alkaline to ensure that the amine-containing analytes are in their non-ionized, more organic-soluble form. An organic solvent, immiscible with the aqueous sample, is then introduced to extract the analytes.

In the analysis of urine samples for amphetamine-type stimulants, including fenproporex, LLE with diethyl ether has been successfully employed. scielo.brscielo.br This procedure is effective for extracting the analytes prior to analysis by high-performance liquid chromatography with diode array detection (HPLC-DAD). scielo.brscielo.brscielo.br The choice of an appropriate organic solvent is critical and is often determined by the polarity of the analytes and the nature of the biological matrix. For instance, in the analysis of post-mortem blood and vitreous humor, ethyl acetate (B1210297) has been used as the extraction solvent in an alkaline environment (pH=9). researcher.life

For more complex matrices like bone marrow, a multi-step LLE process may be necessary. A method developed for porcine bone marrow involved initial homogenization in an acidic solution, followed by a clean-up step with ethyl ether. rsc.orgrsc.org After pH adjustment of the aqueous layer, a final LLE with ethyl ether was performed to extract fenproporex and amphetamine. rsc.orgrsc.org This highlights the adaptability of LLE for different research applications. While traditional LLE can be effective, it can also be time-consuming and require significant volumes of organic solvents. lawdata.com.tw

Hollow Fiber-Based Liquid Phase Microextraction (HF-LPME)

Hollow fiber-based liquid phase microextraction (HF-LPME) represents a miniaturized and more environmentally friendly alternative to traditional LLE. infona.pl This technique utilizes a small, disposable porous polypropylene (B1209903) hollow fiber to house the extraction solvent, which minimizes solvent consumption. infona.plscispace.com HF-LPME can be performed in two-phase or three-phase modes. scispace.com

In the three-phase mode, which is particularly suitable for ionizable compounds like fenproporex, the analytes are extracted from the aqueous sample (donor phase) into an organic solvent immobilized within the pores of the hollow fiber. infona.plscispace.com Subsequently, they are back-extracted into an acidic acceptor solution located inside the lumen of the fiber. infona.plscispace.com This provides a high degree of sample clean-up and pre-concentration.

A validated HF-LPME method coupled with gas chromatography-mass spectrometry (GC-MS) has been developed for the quantification of several amphetamine-type stimulants, including fenproporex, in human hair. nih.gov This method involved alkaline hydrolysis of the hair sample followed by a three-phase HF-LPME procedure. nih.gov Similarly, HF-LPME has been successfully applied to the analysis of whole blood samples for amphetamine and its analogues, demonstrating its versatility across different biological matrices. scispace.com The key advantages of HF-LPME include reduced solvent usage, high enrichment factors, and simplicity of operation. infona.plresearchgate.net

Method Validation Parameters for Research Applications

The validation of analytical methods is crucial to ensure the reliability and accuracy of research findings. Key parameters evaluated during method validation for fenproporex and its metabolites include linearity, recovery, and limits of detection (LOD) and quantitation (LOQ).

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Recovery | The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. | Often aimed for >50% or >80% depending on the method and matrix. |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified. | Varies by method and analyte. |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Varies by method and analyte; for hair analysis, often below the 0.2 ng/mg cutoff set by the Society of Hair Testing. nih.gov |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Expressed as relative standard deviation (RSD), typically <15-20%. |

| Accuracy | The closeness of the mean test results obtained by the method to the true value. | Expressed as percent error, typically within ±15-20%. |

For example, a GC-MS method for fenproporex and amphetamine in porcine bone marrow demonstrated good linearity (r² > 0.99) and recovery (>80%). rsc.org The LOD and LOQ were 1 ng/mg and 5 ng/mg, respectively, for both analytes. rsc.org An HPLC-DAD method for urine analysis showed linearity from 150 to 1000 ng/mL (r² > 0.99), with recovery values greater than 50% and a LOD of 150 ng/mL. scielo.br In oral fluid analysis using LC-MS/MS, linearity was established from 2.5 to 90 ng/mL, with an LOD of 0.5 ng/mL and an LOQ of 2.5 ng/mL for fenproporex. researchgate.net An HF-LPME-GC-MS method for hair analysis achieved LOQs around 0.05 ng/mg, with intra- and inter-day precision within 11.4% and accuracy values better than 87%. nih.gov

Application of Analytical Methods in Specific Biological Research Matrices

The choice of analytical method and biological matrix is dependent on the specific research question.

Oral Fluid: Oral fluid is a non-invasive matrix that is becoming increasingly popular for detecting recent drug use. nih.gov Fenproporex and its metabolite amphetamine can be detected in oral fluid shortly after administration. nih.govresearchgate.net A study using GC-MS found that after a single dose, fenproporex peaked between 1.00 and 1.50 hours (70.7–227.5 µg/L), while amphetamine peaked between 1.50 and 4.00 hours (33.0–150.9 µg/L). nih.govresearchgate.net LC-MS/MS methods have also been developed for the simultaneous determination of fenproporex and other stimulants in oral fluid. researchgate.net

Urine: Urine is the most common matrix for drug testing due to its non-invasive collection and the longer detection window for many drugs and their metabolites. scielo.br Following fenproporex administration, both the parent drug and amphetamine are excreted in the urine. nih.govoup.comnih.gov Studies have shown that amphetamine can be detected for several days after a single dose of fenproporex. nih.govdrugbank.com HPLC-DAD and GC-MS are common analytical techniques for urine analysis. scielo.brscielo.brnih.gov

Brain Homogenates: Research into the neurochemical effects of fenproporex involves the analysis of brain tissue. Studies in rats have used brain homogenates from various regions (e.g., hippocampus, prefrontal cortex, striatum) to investigate the drug's impact on enzyme activity, such as acetylcholinesterase and Na+, K+-ATPase. scielo.brscielo.brresearchgate.net These studies typically involve homogenizing the brain tissue in a buffer solution before biochemical assays. scielo.brresearchgate.net

Bone Marrow: Bone marrow is considered an alternative matrix in forensic toxicology, particularly when conventional samples are unavailable. rsc.orgrsc.orgresearchgate.net Its high lipid content and protected location within the bone make it a potential reservoir for drugs. researchgate.netufrrj.br A GC-MS method has been developed and validated for the simultaneous analysis of fenproporex and amphetamine in porcine bone marrow, demonstrating the feasibility of using this matrix for toxicological investigations. rsc.orgrsc.org

Development of Forensic Toxicology Research Methods for Post-Mortem and Research Samples

Forensic toxicology research focuses on developing robust and validated methods for the detection and quantification of drugs and their metabolites in post-mortem and other research samples to aid in death investigations and understand drug disposition. europa.eu This often involves the analysis of various biological matrices, including blood, urine, vitreous humor, and alternative samples like bone marrow. researcher.lifersc.org

The development of these methods requires rigorous validation to ensure their accuracy, precision, and reliability. europa.eunih.gov A key challenge in post-mortem toxicology is the potential for post-mortem redistribution, where drug concentrations can change after death. Therefore, the analysis of multiple matrices is often recommended.

Recent advancements include the development of multi-target methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allow for the simultaneous screening and confirmation of a wide range of substances, including fenproporex and other stimulants, in post-mortem blood. researcher.lifenih.gov For instance, a simple protein precipitation method followed by LC-MS/MS has been validated for the determination of 16 stimulant substances, including fenproporex, in post-mortem blood samples. nih.gov

Research has also focused on establishing methods for alternative matrices. The development of a validated method for fenproporex and amphetamine in bone marrow provides a valuable tool for forensic cases where traditional matrices are degraded or unavailable. rsc.orgrsc.org These methods are crucial for accurately interpreting toxicological findings in a forensic context. nih.gov

Stereochemical Influences on the Pharmacological and Metabolic Profile of Fenproporex

Investigation of Stereoisomer-Specific Metabolic Pathways

In vitro studies using human liver microsomes have demonstrated that multiple cytochrome P450 (CYP) enzymes are involved in the N-dealkylation of both fenproporex enantiomers. nih.gov Specifically, CYP1A2, CYP2B6, CYP3A4, and the polymorphic CYP2D6 have all been shown to catalyze this reaction. nih.gov While both enantiomers are substrates for these enzymes, a slight preference for the S(+)-enantiomer has been observed in these in vitro systems. nih.gov

Interestingly, the role of CYP2D6 in fenproporex metabolism appears to be complex. While it participates in the N-dealkylation, in vivo studies in rats suggest that CYP2D6 may not be the crucial enzyme for this specific step but rather for a subsequent metabolic process, likely ring hydroxylation. nih.gov This was observed in Dark Agouti rats, a model for the human CYP2D6 poor metabolizer phenotype, which exhibited significantly higher plasma levels of both amphetamine enantiomers compared to Wistar rats (a model for extensive metabolizers). nih.gov Inhibition of CYP2D6 in Wistar rats also led to increased amphetamine plasma levels. nih.gov

Following administration of racemic fenproporex, the metabolically produced amphetamine is a mixture of both its R(-) and S(+) enantiomers. oup.comnih.gov The percentage of fenproporex metabolized to amphetamine has been reported to be between 27-34%. oup.com

Beyond N-dealkylation, other metabolic pathways for fenproporex have been identified, including aromatic hydroxylation. researchgate.net In rat brain studies, after administration of fenproporex, 4-hydroxyamphetamine was identified as a metabolite. drugbank.com

Table 1: Metabolic Pathways of Fenproporex Stereoisomers

| Metabolic Pathway | Enzymes Involved | Resulting Metabolites | Stereoselectivity Notes |

|---|---|---|---|

| N-dealkylation | CYP1A2, CYP2B6, CYP3A4, CYP2D6 nih.gov | R(-)-amphetamine, S(+)-amphetamine nih.gov | Slight preference for the S(+)-enantiomer in vitro. nih.gov |

| Aromatic Hydroxylation | Likely CYP2D6 nih.gov | 4-hydroxyamphetamine drugbank.com | In vivo evidence suggests a significant role for CYP2D6 in this pathway. nih.gov |

Differential Enantiomeric Activity in Preclinical Pharmacological Models

The distinct metabolic fates of the fenproporex enantiomers contribute to their differing pharmacological activities, which have been explored in various preclinical models. Since fenproporex is converted to amphetamine, its stimulant properties are a key area of investigation. Amphetamine itself has well-documented effects on the central nervous system, primarily by increasing the levels of dopamine (B1211576) and norepinephrine (B1679862). scielo.brwikipedia.org

Preclinical studies in rats have been instrumental in elucidating the behavioral and neurochemical effects of fenproporex. Chronic administration of fenproporex in adult rats has been shown to decrease acetylcholinesterase activity in the prefrontal cortex and striatum. researchgate.net Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132); alterations in its activity can indirectly modulate dopamine release. scielo.brresearchgate.net

Acute administration of fenproporex has been found to increase acetylcholinesterase activity in the hippocampus and posterior cortex of young rats. scielo.br Furthermore, fenproporex has been observed to induce anxiogenic-like effects in the elevated plus-maze test in rats. researchgate.net

Table 2: Preclinical Pharmacological Findings for Fenproporex

| Preclinical Model | Finding | Potential Mechanism | Reference |

|---|---|---|---|

| Adult Rats (Chronic Administration) | Decreased acetylcholinesterase activity in prefrontal cortex and striatum. researchgate.net | Indirect modulation of dopamine release. researchgate.net | researchgate.net |

| Young Rats (Acute Administration) | Increased acetylcholinesterase activity in the hippocampus and posterior cortex. scielo.br | Imbalance in cholinergic homeostasis. scielo.br | scielo.br |

| Rats (Elevated Plus-Maze) | Anxiogenic-like effects. researchgate.net | Sympathomimetic and central stimulant properties. researchgate.net | researchgate.net |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying (-)-fenproporex in biological matrices, and how can researchers address challenges in standard degradation during analysis?

- Methodological Answer: High-performance liquid chromatography (HPLC) and gas chromatography with flame ionization detection (GC-FID) are commonly used. Degradation of fenproporex standards can be mitigated by storing standards at -20°C in inert solvents and validating methods using calibration curves with r² ≥ 0.99, as per ANVISA guidelines .

Q. How does (-)-fenproporex metabolize in vivo, and what are the primary metabolites to monitor in pharmacokinetic studies?

- Methodological Answer: Fenproporex is metabolized to amphetamine via hydrolysis. Researchers should use tandem mass spectrometry (LC-MS/MS) to detect amphetamine and norfenproporex metabolites in plasma and urine. Pharmacokinetic parameters (e.g., half-life, Cmax) should be modeled using non-compartmental analysis (NCA) .

Q. What are the ethical considerations when designing animal studies to evaluate (-)-fenproporex’s acute neurochemical effects?

- Methodological Answer: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use controlled dosing in young rodent models (e.g., Sprague-Dawley rats) and ensure approval from institutional animal care committees. Include sham groups to isolate drug-specific effects on Na+, K+-ATPase activity .

Advanced Research Questions

Q. How can conflicting data on (-)-fenproporex’s efficacy in obesity treatment be resolved through systematic review and meta-analysis?

- Methodological Answer: Apply PRISMA guidelines to aggregate data from placebo-controlled trials. Use the Cochrane Risk of Bias Tool to assess methodological flaws (e.g., small sample sizes, lack of blinding). Subgroup analyses can address heterogeneity in dosing regimens and patient demographics .

Q. What experimental designs are optimal for elucidating (-)-fenproporex’s dopaminergic effects on the central nervous system (CNS)?

- Methodological Answer: Employ microdialysis in rodent models to measure extracellular dopamine levels in the striatum post-administration. Pair this with immunohistochemistry to assess tyrosine hydroxylase expression. Use ANOVA with post-hoc Tukey tests to compare treatment groups .

Q. How can researchers improve the specificity of fenproporex detection in forensic toxicology when co-administered with other amphetamine derivatives?

- Methodological Answer: Develop a multi-analyte LC-MS/MS protocol with isotope-labeled internal standards. Validate selectivity via cross-reactivity testing against common interferents (e.g., MDMA, amfepramone). Include a retention time locking (RTL) feature to enhance chromatographic resolution .

Methodological Frameworks

-

PICOT Framework for Clinical Trials :

-

Data Contradiction Analysis :

Use sensitivity analysis to test robustness of findings. For example, if studies report conflicting results on fenproporex’s abuse potential, apply Monte Carlo simulations to model dose-response variability and identify confounding factors (e.g., polydrug use) .

Key Challenges and Solutions

-

Degraded Standards in Linearity Testing :

Source certified reference materials (CRMs) from accredited agencies (e.g., NIST). Use stability-indicating methods like forced degradation studies (acid/base hydrolysis, oxidation) to validate analytical robustness . -

Low Clinical Trial Quality :

Adopt CONSORT guidelines to improve reporting transparency. Include power calculations to ensure adequate sample sizes and use intention-to-treat (ITT) analysis to reduce attrition bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.